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Compound Name: 6,7-Dinitroquinoxaline
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Get Quote

Scientific Overview & Mechanism of Action
In whole-cell patch-clamp electrophysiology, dissecting complex synaptic networks requires the

precise, pharmacological silencing of specific receptor subtypes. DNQX (6,7-
dinitroquinoxaline-2,3-dione) is a potent, competitive antagonist of non-NMDA ionotropic

glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) and kainate receptors[1].

Because AMPA receptors mediate the fast-kinetics component of excitatory postsynaptic

currents (EPSCs), applying DNQX allows electrophysiologists to functionally subtract this rapid

inward current. This isolation is critical for studying the slower kinetics of NMDA receptors[2] or,

when combined with NMDA antagonists, isolating spontaneous inhibitory postsynaptic currents

(sIPSCs) mediated by GABAergic transmission[3].
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The Causality of Solvent Toxicity: Standard DNQX is highly hydrophobic and requires

dissolution in Dimethyl Sulfoxide (DMSO). However, DMSO is not electrophysiologically inert.

Concentrations exceeding 0.1% (v/v) in the extracellular bath can directly suppress NMDA and

AMPA currents, alter intracellular calcium dynamics, and artificially reduce neuronal viability[4].

To maintain a rigorous, self-validating experimental system, researchers must either strictly

control DMSO final concentrations or utilize the water-soluble DNQX disodium salt. The

disodium variant completely bypasses DMSO-induced artifacts, ensuring that any observed

reduction in EPSC amplitude is driven solely by competitive receptor antagonism rather than

solvent toxicity.

Quantitative Preparation Guidelines
Table 1: Reagent preparation and working concentrations for DNQX variants.

Reagent
Form

Solvent
Stock
Concentrati
on

Working
Concentrati
on

Storage
Application
Notes

DNQX

(Standard)
DMSO 10 – 50 mM 10 – 20 µM -20°C

Final bath

DMSO must

remain <

0.1% to

prevent

artifactual

current

suppression[

4].

DNQX

Disodium Salt
H₂O / ACSF 10 – 50 mM 10 – 20 µM -20°C

Preferred

formulation.

Eliminates

DMSO

toxicity and

improves

slice health

during long

recordings.
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Experimental Workflows & Logic
The following diagram illustrates the logical branching used to isolate specific synaptic currents

utilizing DNQX.
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Workflow for isolating and validating NMDA and GABA currents using DNQX.

Protocol A: Isolation of NMDA Receptor-Mediated
EPSCs
Mechanistic Context: NMDA receptors are subject to a voltage-dependent magnesium (Mg²⁺)

block at resting membrane potentials[2]. To record isolated NMDA currents, you must relieve

this block either by removing Mg²⁺ from the artificial cerebrospinal fluid (ACSF) or by

depolarizing the cell.

Baseline Acquisition: Establish the whole-cell configuration using a standard Cs-

methanesulfonate or K-gluconate internal solution. Hold the cell at -70 mV. Evoke a mixed

EPSC via a stimulating electrode. The waveform will feature a sharp AMPA peak and a

slower NMDA tail.

Relieve Mg²⁺ Block: Slowly depolarize the holding potential to +40 mV. The outward mixed

EPSC will now display a pronounced, slow-decaying component[2].

AMPA Blockade: Begin bath perfusion of ACSF containing 10–20 µM DNQX[1]. Allow 3–5

minutes for tissue penetration.

Isolate Target Current: Record the isolated NMDA current. The fast peak will be completely

abolished, leaving only the slow-kinetics NMDA waveform.

System Validation (Crucial): A robust protocol must be self-validating. To prove the remaining

current is exclusively NMDA-mediated, perfuse 50 µM D-AP5 (APV). The current must be

completely abolished[2].

Protocol B: Isolation of Spontaneous Inhibitory
Postsynaptic Currents (sIPSCs)
Mechanistic Context: To study inhibitory GABAergic transmission in isolation, all excitatory

glutamatergic drive must be pharmacologically silenced[3].

Preparation: Use a high-chloride internal solution (e.g., CsCl-based) to shift the chloride

reversal potential (
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) to ~0 mV. This allows sIPSCs to be recorded as large inward currents at a standard holding
potential of -70 mV.

Pharmacological Isolation: Perfuse the slice with ACSF containing 10 µM DNQX (to block

AMPA/kainate) and 50 µM APV (to block NMDA)[3].

Data Acquisition: Record spontaneous events for 5–10 minutes. With excitatory transmission

blocked, all observed events are pharmacologically isolated sIPSCs.

System Validation: Apply 10 µM Bicuculline or 50 µM Picrotoxin to the bath. The complete

cessation of spontaneous events validates that the recorded currents were exclusively

GABA_A receptor-mediated.

Troubleshooting & Off-Target Effects
Incomplete Blockade: If the fast EPSC component is not fully abolished at 10 µM, increase

the DNQX concentration to 20 µM. However, exercise caution: at higher concentrations,

DNQX can act as a partial agonist at AMPA receptors associated with specific TARP

(Transmembrane AMPA receptor regulatory protein) auxiliary subunits[1].

Region-Specific Depolarization: DNQX is not universally silent at resting potentials. In

specific brain regions, such as the thalamic reticular nucleus (TRN), DNQX has been shown

to induce a direct, slow-onset depolarization and inward current[5]. If recording from TRN

neurons, consider validating your findings with highly selective non-competitive antagonists

(e.g., GYKI 52466)[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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